(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid is a chemical compound characterized by a pyrrolidine ring substituted with a benzyl group and two oxo groups at the 2 and 5 positions. Its molecular formula is with a molecular weight of 247.25 g/mol. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity .
The synthesis of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid typically involves several key steps:
Industrial production may utilize microwave-assisted organic synthesis (MAOS) to enhance efficiency and yield during the synthesis process .
In laboratory settings, common reagents used for synthesizing this compound include:
The molecular structure of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid features a pyrrolidine ring with specific substituents that contribute to its chemical properties:
The structural representation can be summarized as follows:
(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid is involved in various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used:
The mechanism of action for (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes or receptors based on its structural characteristics.
The pathways involved can include:
The physical properties of (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid include:
Key chemical properties include:
Additional analyses may reveal melting point, boiling point, and spectral data which are crucial for characterizing this compound further .
(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid has several scientific applications:
The 3-benzylpyrrolidine-2,5-dione scaffold exhibits distinct reactivity patterns enabling regioselective modification. The core synthesis typically begins with the cyclocondensation of appropriately substituted dicarboxylic acids with amino acids. Specifically, 3-substituted succinic acid derivatives undergo dehydrative cyclization with glycine to construct the heterocyclic ring. For (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid, this involves reacting 3-benzyl-3-methylsuccinic acid with glycine under reflux conditions, yielding the target compound with the acetic acid moiety directly attached to the nitrogen (N1 position) [2] [4].
The C3-benzyl group provides a strategic handle for electrophilic modifications. Ortho-directed metalation using strong bases like lithium diisopropylamide (LDA) enables regioselective deprotonation at the benzylic position adjacent to the dione ring. Subsequent reactions with electrophiles (alkyl halides, carbonyl compounds) introduce diverse substituents without affecting the N1-acetic acid functionality. This selectivity arises from the combined electronic effects of the carbonyl groups and benzyl substituent, which stabilize the C3 carbanion intermediate [4]. Additionally, electrophilic aromatic substitution on the benzyl ring is feasible under mild conditions, with bromination or nitration occurring preferentially at the para position due to steric constraints from the dione ring [2].
Table 1: Regioselective Reactions at Key Positions of the Pyrrolidine-2,5-dione Core
Position | Reaction Type | Reagents/Conditions | Product Functionalization |
---|---|---|---|
N1 | N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Alkyl chain extensions |
C3 | Benzylic Lithiation | LDA, THF, -78°C; then R-X or RCHO | Alkylated/oxygenated derivatives |
Benzyl para | Electrophilic Aromatic | Br₂/FeBr₃ or HNO₃/H₂SO₄ | Bromo- or nitro-substituted analogs |
The carboxylic acid terminus serves as a critical site for structural diversification via amidation. Carbonyldiimidazole (CDI)-mediated coupling is the predominant method due to its mild conditions and high chemoselectivity. Activation of the acetic acid carboxyl group with CDI in anhydrous tetrahydrofuran generates an acyl imidazole intermediate. Subsequent nucleophilic attack by secondary amines (piperazines, morpholines, benzylpiperidines) yields stable amides without epimerization at the C3 chiral center. This method efficiently produces libraries of N-(2,5-dioxopyrrolidinyl)acetamides for biological screening, with yields typically exceeding 70% after crystallization [2] [4].
Alternative approaches include EDC/HOBt-mediated couplings for sterically hindered amines and maleimide-based "click" chemistry. The latter exploits the reactivity of maleimide-decorated analogs (synthesized via dehydration of maleamic acid intermediates) toward thiol nucleophiles. This enables rapid conjugation with cysteine-containing peptides or proteins, expanding utility in bioconjugation and targeted drug delivery systems [8]. Crucially, structure-activity relationship studies reveal that electron-withdrawing groups (Cl, F, CF₃) on the amine component significantly enhance anticonvulsant potency in maximal electroshock seizure models by modulating lipophilicity and target engagement [2] [9].
Table 2: Impact of Amide Substituents on Anticonvulsant Efficacy (MES Test in Mice)
Amine Component | ED₅₀ (mg/kg) | Therapeutic Index (TI) | Key Property |
---|---|---|---|
4-Trifluoromethylpiperazine | 97.51 | >4.1 | Enhanced lipophilicity (ClogP 2.8) |
Morpholine | 114.68 | >3.5 | Balanced solubility (LogS -3.2) |
4-Fluorobenzylpiperidine | 104.11 | >3.8 | Optimal hydrogen bonding capacity |
The C3 benzylic carbon constitutes a stereogenic center when substituted with asymmetric groups (e.g., 3-methyl-3-phenyl variants). Racemic mixtures are typically formed during initial cyclocondensation due to non-stereoselective alkylation of succinic acid precursors. Resolution employs chiral auxiliaries or preparative chromatography: covalent diastereomers generated with (1R,2S)-(−)-norephedrine facilitate fractional crystallization, while polysaccharide-based chiral stationary phases (Chiralpak AD-H) achieve baseline separation of enantiomers in analytical runs [4] [9].
Stereochemistry profoundly influences biological activity. In hybrid derivatives like N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, the (R)-enantiomer exhibits superior efficacy in seizure models (MES, 6 Hz) and glutamate transporter (EAAT2) modulation compared to its (S)-counterpart. Molecular docking indicates the (R)-configuration optimally orients the benzyl group into a hydrophobic pocket of EAAT2, stabilizing a transporter conformation that accelerates glutamate uptake (binding energy: −9.2 kcal/mol vs. −7.1 kcal/mol for (S)-enantiomer) [9]. Introducing ortho-fluorine on the benzyl ring restricts conformational flexibility, enhancing both potency (ED₅₀ reduction by 35%) and metabolic stability via cytochrome P450 3A4 (CYP3A4) inhibition [4] [9].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: